molecular formula C19H36O5 B1667928 Bempedoic acid CAS No. 738606-46-7

Bempedoic acid

Cat. No.: B1667928
CAS No.: 738606-46-7
M. Wt: 344.5 g/mol
InChI Key: HYHMLYSLQUKXKP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bempedoic acid interacts with several enzymes and proteins within the body. It is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor . The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite . ATP lyase plays an important part of cholesterol synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It catalyzes a key step in fatty acid/sterol synthesis important for cell proliferation . It also activates AMPK, a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits hepatic ATP-citrate lyase (ACLY), an enzyme that regulates the flow of extra-mitochondrial citrate in the synthesis of lipids . It also upregulates the AMP-activated protein kinase (AMPK), a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .

Temporal Effects in Laboratory Settings

In clinical trials, this compound has shown to reduce LDL-C, total cholesterol, Apo-B lipoprotein, and high-sensitivity CRP at 12 weeks . It was associated with a higher risk of gout .

Dosage Effects in Animal Models

In high-fat diet-fed large animal models of familial hypercholesterolemia, the treatment with this compound reduced plasma cholesterol and LDL-C and hampered the development of coronary and aortic atherosclerosis .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It inhibits the enzyme adenosine triphosphate (ATP)-citrate lyase, which lies two steps upstream from β-hydroxy β-methylglutaryl-CoA reductase in the cholesterol biosynthesis pathway .

Transport and Distribution

This compound is rapidly absorbed in the small intestine . The apparent volume of distribution of this compound is about 18L . The plasma protein binding of this compound and its metabolites is about 99% .

Subcellular Localization

This compound is a prodrug. It is activated to the thioester with coenzyme A by the enzyme SLC27A2 in the liver . The activated substance inhibits ATP citrate lyase, which is involved in the liver’s biosynthesis of cholesterol upstream of HMG-CoA reductase, the enzyme that is blocked by statins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bempedoic acid involves multiple steps, starting from readily available raw materials. One common method involves the reduction of a precursor compound to obtain the desired product. For instance, the reduction of a compound with the formula I to obtain compound II, which is then hydrolyzed to yield this compound . Another method involves the use of sodium borohydride as a reducing agent, followed by purification steps to achieve high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Bempedoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound itself, which can be further processed to obtain its pharmaceutically acceptable salts or derivatives .

Scientific Research Applications

Bempedoic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying enzyme inhibition and cholesterol biosynthesis pathways. Its unique structure and mechanism of action make it an interesting subject for research on lipid metabolism .

Biology: In biological research, this compound is used to study the effects of cholesterol-lowering agents on cellular processes. It helps in understanding the role of cholesterol in cell membrane integrity and function .

Medicine: Medically, this compound is used to treat hypercholesterolemia and reduce the risk of cardiovascular events. Clinical trials have shown its efficacy in lowering low-density lipoprotein cholesterol levels, making it a valuable addition to lipid-lowering therapies .

Industry: In the pharmaceutical industry, this compound is used in the development of combination therapies for cholesterol management. It is often combined with other lipid-lowering agents to enhance therapeutic outcomes .

Comparison with Similar Compounds

    Statins: Statins inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is also involved in cholesterol biosynthesis.

    Ezetimibe: Ezetimibe works by inhibiting the absorption of cholesterol from the intestine.

Uniqueness: Bempedoic acid’s unique mechanism of action, targeting adenosine triphosphate-citrate lyase, sets it apart from other lipid-lowering agents. This makes it a valuable option for patients who require additional cholesterol reduction or cannot tolerate other medications .

Properties

IUPAC Name

8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHMLYSLQUKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027952
Record name Bempedoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown.
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

738606-46-7
Record name ETC 1002
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738606-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bempedoic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bempedoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMPEDOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

87-92
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, sodium borohydride (0.06 g, 1.6 mmol) was added to a stirred solution of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (1.18 g, 3.4 mmol) in methanol (50 mL) at 0° C. The reaction progress was monitored by thin layer chromatography (silica; hexanes:ethyl acetate=50:50). Additional sodium borohydride was added after 1 h (0.48 g, 13 mmol). After 8 h, the reaction mixture was hydrolyzed with water (50 mL) and acidified with concentrated hydrochloric acid (3 mL) to pH 1. The solution was diluted with water (50 mL) and extracted with dichloromethane (4×25 mL). The combined organic layers were washed with saturated sodium chloride solution (2×30 mL), dried over magnesium sulfate, concentrated in vacuo, and dried in high vacuo to give 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid (0.7 g, 60%) as a very viscous oil. NMR (300 MHz, CDCl3/TMS): δ (ppm): 7.42 (br. s, 3H), 3.59 (br. s, 1H), 1.65-1.00 (m, 20H), 1.18 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 184.5, 71.8, 42.1, 40.5, 37.0, 29.8, 25.2, 25.1, 24.9, 24.8. HRMS (FAB): Calcd. for C19H37O5 (MH+): 345.2635. found: 345.2646. HPLC: 83.8% purity.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of bempedoic acid?

A1: this compound is a prodrug that is converted to its active form in the liver. This active form then inhibits ATP citrate lyase (ACLY), an enzyme involved in cholesterol biosynthesis. [, , , , , ]

Q2: How does ACLY inhibition affect cholesterol levels?

A2: ACLY inhibition reduces the production of acetyl-CoA, a key precursor for both cholesterol and fatty acid synthesis. This leads to a decrease in cholesterol synthesis within the liver. [, , , , ]

Q3: Does this compound impact LDL receptor expression?

A3: Yes, this compound treatment has been shown to upregulate hepatic LDL receptor expression. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, contributing to its cholesterol-lowering effect. [, , , , ]

Q4: Does this compound affect other metabolic pathways?

A4: Research suggests that this compound may also activate AMP-activated protein kinase (AMPK), leading to potential benefits in glucose metabolism and inflammation reduction. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol.

Q6: Have any computational studies been conducted on this compound?

A6: While the provided articles don't delve into specific computational models, they mention the use of Mendelian randomization studies to validate ACLY inhibition as a target for LDL-C lowering and atheroprotection. [, , ]

Q7: How is this compound formulated to improve its bioavailability?

A7: this compound is formulated as an oral tablet. Specific details about its formulation strategy to enhance bioavailability are not provided in the articles.

Q8: What is the absorption profile of this compound?

A8: this compound is readily absorbed after oral administration, reaching peak plasma concentrations within a median time of 3.5 hours. [, ]

Q9: Is food intake a factor in this compound absorption?

A9: this compound can be taken without regard to food, as it does not significantly affect its absorption. [, ]

Q10: How is this compound metabolized in the body?

A10: this compound undergoes extensive metabolism, primarily through uridine 5′-diphosphate glucuronosyltransferases (UGTs). [, , ]

Q11: What are the primary metabolites of this compound?

A11: Major metabolites include this compound glucuronide (M6), a reversible keto metabolite (ESP15228, M7), and their respective glucuronides. Other metabolites, such as a carboxylic acid metabolite (M2a) and a taurine conjugate (M2c), are found primarily in feces. []

Q12: How is this compound eliminated from the body?

A12: this compound is predominantly cleared through metabolism, with a smaller portion excreted unchanged. The majority of the drug and its metabolites are eliminated in urine (62.1% of dose) and feces (25.4% of dose). [, ]

Q13: What is the efficacy of this compound in lowering LDL cholesterol?

A14: Clinical trials show that this compound can reduce LDL cholesterol levels by 15% to 25% as monotherapy. [, , , ]

Q14: How does the efficacy of this compound compare to other lipid-lowering therapies?

A15: this compound, when combined with ezetimibe, can lower LDL-C levels comparably to moderate-intensity statins, achieving reductions of approximately 38%. [, ]

Q15: Has this compound been studied in specific patient populations?

A16: Yes, clinical trials have investigated its efficacy and safety in patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, statin intolerance, and metabolic syndrome. [, , , , , , , ]

Q16: Are there any preclinical studies supporting the efficacy of this compound?

A17: Yes, preclinical studies in apolipoprotein E-deficient mice and LDL receptor-deficient mice demonstrated that this compound reduces LDL-C and attenuates atherosclerosis. []

Q17: What is the overall safety profile of this compound?

A18: this compound has been generally well-tolerated in clinical trials. [, , , ]

Q18: Are there any notable adverse events associated with this compound?

A19: Clinical trials have reported a slight increase in gout attacks, primarily in patients with pre-existing hyperuricemia. Increases in serum uric acid, cholelithiasis (gallstones), and small increases in serum creatinine and liver enzyme levels have also been observed. [, , ]

Q19: Does this compound carry a risk of muscle-related adverse events, like some statins?

A20: this compound is not metabolized to its active form in skeletal muscle, and clinical trials have shown a low incidence of muscle-related adverse events, including myalgia. [, , , ]

Q20: What are the alternatives to this compound for lowering LDL cholesterol?

A23: Alternatives include statins, ezetimibe, and PCSK9 inhibitors. The choice of treatment depends on individual patient factors and risk levels. [, , , , ]

Q21: When was this compound approved for medical use?

A24: this compound was approved by the US Food and Drug Administration (FDA) in 2020. [, , ]

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